Axillarin

Description

This compound has been reported in Acanthospermum australe, Artemisia incanescens, and other organisms with data available.

isolated from Pulicaria crispa or Filifdium sibiricum; structure given in first source

Structure

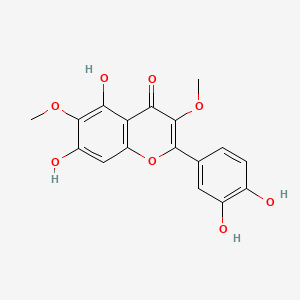

2D Structure

3D Structure

Properties

IUPAC Name |

2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3,6-dimethoxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O8/c1-23-16-10(20)6-11-12(13(16)21)14(22)17(24-2)15(25-11)7-3-4-8(18)9(19)5-7/h3-6,18-21H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIGVXRGRNLQNNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C=C1O)OC(=C(C2=O)OC)C3=CC(=C(C=C3)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80199840 | |

| Record name | Axillarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80199840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5188-73-8 | |

| Record name | 2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-3,6-dimethoxy-4H-1-benzopyran-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5188-73-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Axillarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005188738 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Axillarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80199840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AXILLARIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CF7D7U7ZK2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Natural sources and isolation of Axillarin from plants like Pulicaria crispa or Tanacetum vulgare.

A Technical Guide to the Natural Sourcing and Isolation of Axillarin

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: this compound, a bioactive O-methylated flavonol, has garnered significant interest for its potential therapeutic properties. This document provides a comprehensive technical overview of its primary natural sources, with a focus on Pulicaria crispa and Tanacetum vulgare. It outlines detailed experimental protocols for the extraction, isolation, and purification of this compound from these plant matrices. Quantitative data, including physico-chemical properties and biological activity, are systematically presented. Furthermore, this guide illustrates key experimental workflows and relevant biological signaling pathways using standardized diagrams to facilitate a deeper understanding for research and development applications.

Introduction to this compound

This compound (3',4',5,7-Tetrahydroxy-3,6-dimethoxyflavone) is a dimethoxyflavone derived from quercetagetin.[1][2] As a member of the flavonoid class, it is a plant secondary metabolite known for a range of biological activities.[2] Its chemical structure and properties make it a subject of interest in phytochemistry and pharmacology. This compound is found in numerous plant species, including but not limited to Pulicaria crispa, Tanacetum vulgare, Inula britannica, and Filifolium sibiricum.[3] This guide will focus on its isolation from Pulicaria crispa and Tanacetum vulgare, two notable sources from the Asteraceae family.

Natural Sources of this compound

This compound has been identified in a wide variety of plants, primarily within the Asteraceae family. The presence and concentration of the compound can vary based on the plant species, geographical location, and environmental conditions.

Key Plant Sources:

-

Pulicaria crispa[3]

-

Inula britannica[3]

-

Filifolium sibiricum[3]

-

Artemisia species (e.g., Artemisia incanescens)[1]

-

Wyethia species (e.g., Wyethia bolanderi)[3]

-

Balsamorhiza species (e.g., Balsamorhiza macrophylla)[3]

-

Origanum species (e.g., Origanum vulgare)[7]

Isolation and Purification Methodologies

The isolation of this compound from plant material typically involves solvent extraction followed by a series of chromatographic purification steps. The selection of solvents and chromatographic techniques is critical for achieving high yield and purity.[8][9]

Isolation Protocol from Tanacetum vulgare

Activity-guided fractionation of methanolic extracts from the aerial parts of Tanacetum vulgare has successfully led to the isolation of this compound.[4] A generalized, detailed protocol adapted from methodologies used for Tanacetum species is provided below.[5]

Experimental Protocol:

-

Plant Material Preparation:

-

Collect aerial parts (leaves and flowers) of Tanacetum vulgare during the flowering season.

-

Air-dry the plant material in the shade to a constant weight.

-

Grind the dried material into a coarse powder using a mechanical grinder.

-

-

Solvent Extraction:

-

Macerate the powdered plant material (e.g., 1 kg) with methanol (MeOH) at room temperature for 72 hours, with periodic agitation.

-

Filter the extract and repeat the extraction process twice more with fresh solvent to ensure exhaustive extraction.

-

Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature below 45°C to yield the crude methanolic extract.

-

-

Liquid-Liquid Partitioning (Fractionation):

-

Suspend the crude methanolic extract in a mixture of water and methanol (e.g., 9:1 v/v).

-

Perform successive partitioning with solvents of increasing polarity, such as n-hexane, chloroform (CHCl₃), and ethyl acetate (EtOAc).

-

Collect each fraction and evaporate the solvent. The flavonoid-rich fraction is typically the ethyl acetate fraction.

-

-

Chromatographic Purification:

-

Subject the dried ethyl acetate fraction to column chromatography on a silica gel (60-120 mesh) column.

-

Elute the column with a gradient solvent system, starting with n-hexane, followed by increasing concentrations of ethyl acetate, and finally methanol (e.g., n-hexane -> n-hexane:EtOAc gradients -> EtOAc -> EtOAc:MeOH gradients).

-

Collect fractions (e.g., 20 mL each) and monitor them using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., CHCl₃:MeOH, 95:5) and a UV detector (254/366 nm).

-

Combine fractions showing similar TLC profiles.

-

-

Final Purification:

-

Subject the this compound-containing fractions to further purification using Sephadex LH-20 column chromatography with methanol as the mobile phase.

-

If necessary, perform preparative High-Performance Liquid Chromatography (HPLC) on a C18 column to achieve high purity this compound (>95%).

-

Isolation Protocol from Pulicaria crispa

While this compound is a known constituent of Pulicaria crispa, detailed isolation protocols in the literature are less common than for Tanacetum.[3] However, phytochemical studies on Pulicaria species confirm the presence of flavonoids.[10][11] The following protocol is a standard phytochemical method applicable for isolating this compound from P. crispa.

Experimental Protocol:

-

Plant Material and Extraction:

-

Collect and process the whole plant or aerial parts of Pulicaria crispa as described in section 3.1.1.

-

Perform exhaustive extraction using 80% aqueous methanol. Concentrate the filtrate under vacuum to obtain the crude extract.

-

-

Fractionation:

-

Suspend the crude extract in water and partition successively with diethyl ether, chloroform, and ethyl acetate.

-

The ethyl acetate fraction is expected to be rich in flavonoids, including this compound.

-

-

Initial Column Chromatography:

-

Adsorb the ethyl acetate fraction onto a small amount of silica gel and apply it to the top of a silica gel column.

-

Elute the column with a solvent gradient of increasing polarity, such as chloroform-methanol mixtures (e.g., 100:0 to 80:20).

-

Monitor the collected fractions by TLC, visualizing with UV light and a spray reagent (e.g., natural products-polyethylene glycol reagent).

-

-

Purification of this compound:

-

Combine fractions containing the target compound.

-

Re-chromatograph the combined fractions on a Sephadex LH-20 column using methanol as the eluent to remove smaller molecules and pigments.

-

For final purification to analytical grade, employ preparative TLC or preparative HPLC as required.

-

Quantitative Data and Characterization

The characterization of isolated this compound relies on spectroscopic analysis and comparison with literature data.

Table 1: Physico-Chemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3,6-dimethoxychromen-4-one | [1] |

| Molecular Formula | C₁₇H₁₄O₈ | [3] |

| Molar Mass | 346.291 g·mol⁻¹ | [3] |

| Monoisotopic Mass | 346.06886740 Da | [1] |

| Appearance | Yellow solid (typical for flavonols) | General Knowledge |

Table 2: Spectroscopic Data for this compound

| Technique | Data | Source |

| LC-MS (ESI+) | Precursor m/z: 347.076 [M+H]⁺Fragments: 331.045, 314.042, 289.034 | [1] |

| ¹³C NMR | Spectral data available in public databases. | [1] |

| ¹H NMR | Spectral data available in public databases. | [7] |

Table 3: Reported Biological Activity of this compound

| Activity Type | Target Organism/Assay | Result | Source |

| Antifungal | Alternaria alternata | 33.31% mycelial growth inhibition (at 400 µg/mL) | [6] |

| Antifungal | Fusarium oxysporum f. sp. radicis-lycopersici | 29.46% mycelial growth inhibition (at 400 µg/mL) | [6] |

| Antioxidant | DPPH radical scavenging | Active (as part of a crude extract fraction) | [4] |

Biological Activity and Signaling Pathways

Flavonoids, including this compound, are known to exert their biological effects by modulating various cellular signaling pathways. Their antioxidant and anti-inflammatory properties are often linked to their ability to interact with key regulatory proteins.

One of the critical pathways involved in the cellular response to oxidative stress is the Nrf2-Keap1 pathway. Under normal conditions, the transcription factor Nrf2 is bound by Keap1, leading to its degradation. Upon exposure to oxidative stress or electrophilic compounds (like some flavonoids), Keap1 releases Nrf2, allowing it to translocate to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various genes, initiating the transcription of cytoprotective enzymes like Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1). This response enhances the cell's capacity to neutralize reactive oxygen species (ROS).

References

- 1. This compound | C17H14O8 | CID 5281603 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound (CHEBI:2941) [ebi.ac.uk]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. acgpubs.org [acgpubs.org]

- 6. eemj.icpm.tuiasi.ro [eemj.icpm.tuiasi.ro]

- 7. NP-MRD: Showing NP-Card for this compound (NP0045931) [np-mrd.org]

- 8. citrech.it [citrech.it]

- 9. Extraction Methods, Quantitative and Qualitative Phytochemical Screening of Medicinal Plants for Antimicrobial Textiles: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Axillarin Biosynthesis in Asteraceae: A Technical Guide for Researchers

Abstract

Axillarin, a methylated flavonol, is a specialized metabolite found in numerous species of the Asteraceae family, contributing to their chemical defense mechanisms and potential therapeutic properties. Understanding its biosynthesis is crucial for metabolic engineering and drug discovery. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway in Asteraceae, detailing the enzymatic steps, regulatory mechanisms, and relevant experimental protocols. Quantitative data from related pathways are summarized to provide a comparative context.

Introduction

The Asteraceae family, one of the largest families of flowering plants, is a rich source of diverse secondary metabolites, including flavonoids. Among these, this compound (quercetagetin 3,6-dimethyl ether) has garnered interest for its biological activities. Its biosynthesis is an extension of the general flavonoid pathway, involving specific hydroxylation and methylation steps that create its unique chemical structure. This document outlines the current understanding of this pathway, providing a technical resource for its study and manipulation.

The this compound Biosynthesis Pathway

The biosynthesis of this compound originates from the central phenylpropanoid pathway, leading to the formation of the flavonoid backbone. The specific steps culminating in this compound are believed to proceed as follows:

-

Core Flavonoid Synthesis: The pathway begins with the amino acid phenylalanine, which is converted through a series of enzymatic reactions to 4-coumaroyl-CoA. Chalcone synthase (CHS) then catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone. Chalcone isomerase (CHI) subsequently converts naringenin chalcone to the flavanone naringenin.

-

Formation of the Flavonol Core (Quercetin): Naringenin is hydroxylated at the 3-position by flavanone 3-hydroxylase (F3H) to produce dihydrokaempferol. This is then hydroxylated at the 3'-position by flavonoid 3'-hydroxylase (F3'H) to yield dihydroquercetin. Flavonol synthase (FLS) then introduces a double bond into the C-ring, forming the flavonol quercetin.

-

Hydroxylation to Quercetagetin: The key step differentiating this pathway is the hydroxylation of quercetin at the 6-position of the A-ring. This reaction is catalyzed by a flavonol 6-hydroxylase (F6H) , a cytochrome P450-dependent monooxygenase, to produce quercetagetin (6-hydroxyquercetin).[1][2]

-

O-Methylation to this compound: The final steps involve the sequential methylation of quercetagetin by specific O-methyltransferases (OMTs) .[3] While the exact order has not been definitively established in all Asteraceae species, it is proposed that two distinct methylation events occur:

-

3-O-Methylation: An OMT catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the 3-hydroxyl group of quercetagetin.

-

6-O-Methylation: Another OMT methylates the 6-hydroxyl group.

-

The final product is this compound (3,6-dimethoxy-3',4',5,7-tetrahydroxyflavone).

Biosynthesis Pathway Diagram

Regulation of this compound Biosynthesis

The biosynthesis of flavonoids, including this compound, is tightly regulated at the transcriptional level. In Artemisia annua, a member of the Asteraceae family, several transcription factors have been identified that modulate the expression of genes in the flavonoid pathway.

A key positive regulator identified is the YABBY family transcription factor, AaYABBY5 . Overexpression of AaYABBY5 has been shown to significantly increase the transcript levels of several key biosynthetic genes, including phenylalanine ammonia-lyase (PAL), chalcone synthase (CHS), chalcone isomerase (CHI), and flavonol synthase (FLS).[4][5] This upregulation leads to an overall increase in total flavonoid and anthocyanin content.[4][5] It is therefore plausible that AaYABBY5 or its orthologs in other Asteraceae species also positively regulate the downstream enzymes involved in this compound biosynthesis.

Regulatory Pathway Diagram

Quantitative Data

While specific quantitative data for the this compound biosynthesis pathway in a single Asteraceae species is limited in the literature, data from studies on total flavonoid content and related compounds in various Asteraceae species can provide a useful reference.

Table 1: Total Phenolic and Flavonoid Content in Selected Asteraceae Species

| Species | Total Phenolic Content (mg GAE/g DW) | Total Flavonoid Content (mg CE/g DW) | Reference |

| Solidago virgaurea | 56.52 ± 2.72 | 51.85 ± 2.98 | [6] |

| Tussilago farfara | - | 33.77 ± 1.79 | [6] |

| Tanacetum vulgare | - | - | [6] |

| Hubertia ambavilla | 158.38 ± 1.20 | 60.41 ± 1.65 | [7][8] |

| Helianthus tuberosus (roots) | 2.45 ± 0.11 | 1.83 ± 0.05 | [6] |

GAE: Gallic Acid Equivalents; CE: Catechin Equivalents; DW: Dry Weight.

Table 2: Quantitative Analysis of Specific Flavonoids in Asteraceae

| Species | Compound | Concentration Range | Method | Reference |

| Pterocaulon balansae | Coumarins (7 compounds) | 0.584–54 mg/g dry plant material | HPLC | [9] |

| Crataegi folium (3 species) | Flavonoids (8 compounds) | 0.1–15.1 mg/g | UPLC-MS/MS | [10] |

These tables highlight the significant variation in flavonoid content among different Asteraceae species, suggesting that the efficiency of the biosynthetic pathways, including that of this compound, is species-dependent.

Experimental Protocols

Extraction and Quantification of this compound and its Precursors using HPLC-MS

This protocol provides a general framework for the analysis of this compound and related flavonoids from plant material, based on established methods for flavonoid analysis.[9][10][11]

Objective: To extract and quantify this compound and its precursors (e.g., quercetin, quercetagetin) from Asteraceae plant tissue.

Materials:

-

Fresh or lyophilized plant tissue (leaves, flowers)

-

Liquid nitrogen

-

80% Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

This compound and quercetin standards

-

0.22 µm syringe filters

Procedure:

-

Sample Preparation:

-

Flash-freeze fresh plant tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle or a cryogenic grinder.

-

For lyophilized tissue, grind to a fine powder at room temperature.

-

Accurately weigh approximately 100 mg of the powdered tissue into a microcentrifuge tube.

-

-

Extraction:

-

Add 1 mL of 80% methanol to the tissue powder.

-

Vortex thoroughly for 1 minute.

-

Sonicate the sample in a water bath for 30 minutes at room temperature.

-

Centrifuge at 13,000 x g for 10 minutes.

-

Carefully transfer the supernatant to a new tube.

-

Repeat the extraction process on the pellet with another 1 mL of 80% methanol.

-

Pool the supernatants.

-

-

Sample Cleanup:

-

Filter the pooled supernatant through a 0.22 µm syringe filter into an HPLC vial.

-

-

HPLC-MS Analysis:

-

Instrumentation: A high-performance liquid chromatography system coupled to a mass spectrometer (e.g., Q-TOF or triple quadrupole).

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient from 5% to 95% B over 20-30 minutes.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

MS Detection: Electrospray ionization (ESI) in negative ion mode. Monitor for the specific m/z of this compound ([M-H]⁻ = 345.07) and its precursors.

-

-

Quantification:

-

Prepare a calibration curve using a series of dilutions of the this compound and quercetin standards.

-

Quantify the amount of this compound and its precursors in the samples by comparing their peak areas to the standard curve.

-

Experimental Workflow Diagram

Conclusion and Future Directions

The biosynthesis of this compound in the Asteraceae family represents a specialized branch of the well-characterized flavonoid pathway. While the general steps involving core flavonoid synthesis, hydroxylation by F6H, and subsequent O-methylation are understood, further research is needed to fully elucidate this pathway. Key areas for future investigation include:

-

Enzyme Characterization: Isolation and functional characterization of the specific F6H and OMTs involved in this compound biosynthesis from various Asteraceae species.

-

Regulatory Network: A more detailed investigation into the transcription factors and signaling pathways that specifically regulate the expression of the genes in the this compound branch of the flavonoid pathway.

-

Quantitative Profiling: Comprehensive quantitative analysis of this compound and its biosynthetic intermediates across a wider range of Asteraceae species and under different environmental conditions.

A deeper understanding of the this compound biosynthesis pathway will not only advance our knowledge of plant secondary metabolism but also provide valuable tools for the metabolic engineering of high-value phytochemicals for pharmaceutical and nutraceutical applications.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Diversification of Chemical Structures of Methoxylated Flavonoids and Genes Encoding Flavonoid-O-Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Transcriptional regulation of flavonoid biosynthesis in Artemisia annua by AaYABBY5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A Preliminary Insight into Under-Researched Plants from the Asteraceae Family in the Balkan Peninsula: Bioactive Compound Diversity and Antioxidant Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 7. d-nb.info [d-nb.info]

- 8. researchgate.net [researchgate.net]

- 9. Quantification of Coumarins in Aqueous Extract of Pterocaulon balansae (Asteraceae) and Characterization of a New Compound - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. scielo.br [scielo.br]

The Antioxidant Profile of Axillarin: A Technical Overview of its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Axillarin, a naturally occurring O-methylated flavonol, has garnered scientific interest for its potential therapeutic properties, particularly its antioxidant effects. As a member of the flavonoid family, this compound is presumed to share the characteristic antioxidant mechanisms of this class of compounds, including direct radical scavenging and modulation of cellular antioxidant defense systems. This technical guide provides a comprehensive overview of the currently understood mechanism of action of this compound as an antioxidant, based on available preclinical research. It is designed to be a resource for researchers, scientists, and professionals involved in drug development and natural product research.

Direct Antioxidant Activity: Radical Scavenging and Enzyme Inhibition

This compound has demonstrated notable direct antioxidant capabilities through its ability to scavenge free radicals and inhibit pro-oxidant enzymes. These activities are crucial in mitigating the initial stages of oxidative stress.

Radical Scavenging Activity

This compound has shown potent efficacy in neutralizing harmful free radicals, as evidenced by in vitro assays. Specifically, it exhibits strong scavenging activity against the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical and the superoxide anion (O₂⁻)[1]. The capacity to quench these reactive species is a key indicator of a compound's ability to protect biological systems from oxidative damage.

Xanthine Oxidase Inhibition

In addition to direct radical scavenging, this compound has been identified as an inhibitor of xanthine oxidase[2]. This enzyme is a significant source of superoxide radicals and hydrogen peroxide in the body. By inhibiting xanthine oxidase, this compound can effectively reduce the endogenous production of these reactive oxygen species (ROS), thereby diminishing the overall oxidative burden.

Quantitative Data on Antioxidant Activity

The antioxidant potency of this compound has been quantified in several in vitro studies. The following table summarizes the available data on its half-maximal inhibitory concentrations (IC50) in various antioxidant assays.

| Assay Type | Target | IC50 Value (µM) | Reference |

| DPPH Radical Scavenging | DPPH Radical | 0.1 | [1] |

| Superoxide Anion Scavenging | Superoxide Anion (O₂⁻) | 0.14 | [1] |

| Xanthine Oxidase Inhibition | Xanthine Oxidase | 36.0 | [2] |

Cellular Antioxidant Mechanisms: Neuroprotection

Beyond its direct antioxidant effects, this compound has demonstrated protective effects in cellular models of oxidative stress, particularly in the context of neuroprotection.

Protection Against Glutamate-Induced Oxidative Stress

In primary cultured neurons, this compound has been shown to offer significant protection against glutamate-induced oxidative stress[2]. Glutamate is a major excitatory neurotransmitter in the central nervous system, and its excess can lead to excitotoxicity and neuronal cell death, processes in which oxidative stress plays a pivotal role.

Maintenance of Endogenous Antioxidant Enzyme Activity

The neuroprotective effect of this compound is associated with its ability to maintain the activity of key endogenous antioxidant enzymes. Studies have shown that in the presence of this compound, the activities of catalase (CAT), glutathione peroxidase (GPx), and glutathione reductase (GR) are preserved in neurons challenged with glutamate[2]. These enzymes are critical components of the cell's intrinsic defense against ROS.

Signaling Pathways in this compound's Antioxidant Action

While the direct antioxidant actions of this compound are well-documented, its effects on intracellular signaling pathways that regulate the cellular antioxidant response are less clear.

Potential Involvement of the Nrf2-ARE Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master transcriptional regulator of the antioxidant response. Upon activation by oxidative stress or electrophilic compounds, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter region of numerous antioxidant and cytoprotective genes, including those for CAT, SOD, and enzymes involved in glutathione synthesis. Many flavonoids are known to activate this pathway. However, to date, there is no direct scientific evidence to confirm that this compound exerts its antioxidant effects through the activation of the Nrf2 signaling pathway. Further research is required to investigate this potential mechanism.

Below is a diagram illustrating the general Nrf2-ARE signaling pathway, which may be a potential, yet unconfirmed, mechanism for this compound's cellular antioxidant effects.

Caption: General Nrf2-ARE signaling pathway, a potential mechanism for flavonoid antioxidant action.

Experimental Protocols

Detailed experimental protocols for the antioxidant assays specifically performed on this compound are not extensively reported in the publicly available literature. The following represents a generalized workflow for assessing the antioxidant activity of a compound like this compound, based on standard methodologies.

Caption: Generalized experimental workflow for assessing the antioxidant activity of this compound.

Conclusion and Future Directions

This compound is a flavonoid with potent direct antioxidant properties, including strong radical scavenging activity and the ability to inhibit the pro-oxidant enzyme xanthine oxidase. Furthermore, it demonstrates significant neuroprotective effects in cellular models of glutamate-induced oxidative stress by preserving the activity of crucial endogenous antioxidant enzymes.

While the direct antioxidant mechanisms of this compound are becoming clearer, its role in modulating cellular signaling pathways, such as the Nrf2-ARE pathway, remains an important area for future investigation. Elucidating these mechanisms will provide a more complete understanding of this compound's antioxidant profile and its potential as a therapeutic agent for conditions associated with oxidative stress. Further studies are also needed to expand the quantitative data on its antioxidant capacity using a broader range of assays and to detail the specific experimental conditions under which its effects are observed.

References

Axillarin: A Comprehensive Technical Guide to its Pharmacological Properties and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Axillarin is a naturally occurring O-methylated flavonol, a class of flavonoids found in various medicinal plants, including Pulicaria crispa, Inula britannica, and Tanacetum vulgare.[1] As a derivative of quercetagetin, this compound has garnered interest within the scientific community for its potential therapeutic applications stemming from its diverse pharmacological activities. This technical guide provides an in-depth overview of the current understanding of this compound's pharmacological properties, summarizing key quantitative data, detailing experimental methodologies, and visualizing its mechanisms of action.

Pharmacological Properties

This compound exhibits a range of biological activities, primarily attributed to its antioxidant, anti-inflammatory, and neuroprotective properties.

Antioxidant and Anti-glycation Activity

This compound has demonstrated potent antioxidant capabilities through various in vitro assays. It exhibits significant radical scavenging activity against 2,2-diphenyl-1-picrylhydrazyl (DPPH) and superoxide anions.[2] Furthermore, it shows inhibitory effects on xanthine oxidase, an enzyme that generates reactive oxygen species.[3] this compound also possesses anti-glycating properties, suggesting its potential in mitigating the effects of advanced glycation end products (AGEs) implicated in diabetic complications.[2]

Table 1: In Vitro Antioxidant and Enzyme Inhibitory Activity of this compound

| Assay | Target | IC50 Value | Reference |

| DPPH Radical Scavenging | DPPH radical | 0.1 µM | [2] |

| Superoxide Anion Scavenging | Superoxide anion | 0.14 µM | [2] |

| Xanthine Oxidase Inhibition | Xanthine Oxidase | 36.0 µM | [3] |

| Anti-glycation Activity | Glycation | 246.97 µM | [2] |

Neuroprotective Effects

In vitro studies have highlighted the neuroprotective potential of this compound. It has been shown to protect primary cultured rat cortical neurons from glutamate-induced oxidative stress, a key mechanism in neurodegenerative diseases.[3] This protective effect is associated with the maintenance of antioxidant enzyme activities, such as catalase, glutathione-peroxidase, and glutathione reductase.[3]

Anti-inflammatory Properties

While direct in vivo studies on this compound's anti-inflammatory effects are limited, flavonoids, in general, are known to modulate key inflammatory pathways. They can inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators.[4][5] Furthermore, flavonoids have been shown to interfere with signaling cascades such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which play crucial roles in the inflammatory response.[6][7] The potential of this compound to modulate these pathways warrants further investigation.

Anti-cancer Potential

Signaling Pathways and Mechanisms of Action

The therapeutic effects of flavonoids like this compound are often attributed to their ability to modulate various intracellular signaling pathways.

Antioxidant and Cytoprotective Mechanisms

This compound's antioxidant effects are likely mediated through direct radical scavenging and by influencing cellular antioxidant defense systems. Flavonoids can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of antioxidant gene expression.[4][9] Activation of Nrf2 leads to the transcription of genes encoding for antioxidant and detoxifying enzymes, thereby enhancing the cell's capacity to combat oxidative stress.

References

- 1. mbimph.com [mbimph.com]

- 2. Sensitivity profile of a panel of cell lines designed for the evaluation of in vitro cytotoxicity. | Biomedica [revistabiomedica.org]

- 3. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Inhibition of lipoxygenases and cyclooxygenases by linoleyl hydroxamic acid: comparative in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nuciferine alleviates intestinal inflammation by inhibiting MAPK/NF-κB and NLRP3/Caspase 1 pathways in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.utm.my [journals.utm.my]

A Technical Guide to the Neuroprotective Effects of Axillarin Against Oxidative Stress

Disclaimer: The following technical guide details the neuroprotective effects and mechanisms of a hypothetical flavonoid, "Axillarin." The experimental data and specific pathways described are representative of findings for neuroprotective flavonoids in general and are used here for illustrative purposes.

This technical whitepaper provides an in-depth overview of the neuroprotective properties of this compound, a novel flavonoid compound, with a specific focus on its mechanisms for mitigating oxidative stress-induced neuronal damage. This document is intended for researchers, scientists, and professionals in the field of drug development and neuropharmacology.

Introduction to Oxidative Stress in Neurodegeneration

Oxidative stress is a critical factor in the pathogenesis of various neurodegenerative diseases, including Alzheimer's and Parkinson's disease.[1][2] An imbalance between the production of reactive oxygen species (ROS) and the capacity of endogenous antioxidant systems to neutralize them leads to cellular damage.[3] Neurons are particularly vulnerable to oxidative damage due to their high metabolic rate and lipid-rich membranes.[4] Consequently, therapeutic strategies often focus on the identification of compounds that can either directly scavenge free radicals or enhance the cellular antioxidant response.[4][5] Natural flavonoids have emerged as promising candidates due to their potent antioxidant and anti-inflammatory properties.[6]

This compound: A Hypothetical Neuroprotective Flavonoid

For the purpose of this guide, this compound is a hypothetical flavonoid investigated for its neuroprotective potential. It is postulated to protect neuronal cells from oxidative insults through multiple mechanisms, including the activation of key antioxidant signaling pathways and the modulation of inflammatory responses.

Experimental Protocols

The following sections detail the experimental methodologies employed to evaluate the neuroprotective effects of this compound against oxidative stress in a neuronal cell line model (e.g., SH-SY5Y or PC12 cells).

Cell Culture and Induction of Oxidative Stress

-

Cell Line: Human neuroblastoma SH-SY5Y cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, maintained at 37°C in a humidified atmosphere of 5% CO2.

-

Oxidative Stress Induction: To induce oxidative stress, cells are treated with a neurotoxic agent such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA) at a predetermined concentration (e.g., 100 µM H₂O₂) for 24 hours. Experimental groups include a control, an oxidative stress-induced model group, and groups pre-treated with varying concentrations of this compound (e.g., 10, 25, 50 µM) for a specified duration (e.g., 2 hours) prior to the addition of the neurotoxin.

Assessment of Cell Viability

-

MTT Assay: Cell viability is quantified using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. Following treatment, MTT solution (5 mg/mL) is added to each well and incubated for 4 hours. The resulting formazan crystals are dissolved in dimethyl sulfoxide (DMSO), and the absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.

Measurement of Intracellular Reactive Oxygen Species (ROS)

-

DCFH-DA Staining: Intracellular ROS levels are measured using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA). After treatment, cells are incubated with DCFH-DA (10 µM) for 30 minutes at 37°C. The fluorescence intensity, which is proportional to the amount of intracellular ROS, is measured using a fluorescence microplate reader or visualized by fluorescence microscopy.

Quantification of Lipid Peroxidation

-

Malondialdehyde (MDA) Assay: Lipid peroxidation is assessed by measuring the levels of malondialdehyde (MDA), a byproduct of lipid breakdown. Cell lysates are reacted with thiobarbituric acid (TBA) under acidic conditions at high temperature. The resulting MDA-TBA adduct is quantified spectrophotometrically at 532 nm.

Analysis of Antioxidant Enzyme Activity

-

Superoxide Dismutase (SOD) and Glutathione Peroxidase (GPx) Assays: The activities of key antioxidant enzymes are determined using commercial assay kits. Cell lysates are prepared, and the activities of SOD and GPx are measured according to the manufacturer's instructions. The results are typically normalized to the total protein concentration of the lysate.

Western Blot Analysis of Signaling Proteins

-

Protein Expression Analysis: To investigate the underlying molecular mechanisms, the expression levels of key proteins in signaling pathways such as Nrf2, HO-1, p38 MAPK, and NF-κB are analyzed by Western blotting. Total protein is extracted from treated cells, separated by SDS-PAGE, transferred to a PVDF membrane, and incubated with specific primary antibodies followed by HRP-conjugated secondary antibodies. Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Quantitative Data Summary

The following tables summarize the hypothetical quantitative results from the described experiments, demonstrating the dose-dependent neuroprotective effects of this compound.

Table 1: Effect of this compound on Cell Viability and ROS Production in H₂O₂-Treated Neuronal Cells

| Treatment Group | Concentration | Cell Viability (% of Control) | Intracellular ROS (% of H₂O₂ Group) |

| Control | - | 100 ± 5.2 | - |

| H₂O₂ | 100 µM | 52 ± 4.1 | 100 ± 8.9 |

| This compound + H₂O₂ | 10 µM | 65 ± 3.8 | 81 ± 6.5 |

| This compound + H₂O₂ | 25 µM | 78 ± 4.5 | 62 ± 5.1 |

| This compound + H₂O₂ | 50 µM | 91 ± 5.0 | 45 ± 4.3 |

Table 2: Effect of this compound on Lipid Peroxidation and Antioxidant Enzyme Activity

| Treatment Group | Concentration | MDA Level (nmol/mg protein) | SOD Activity (U/mg protein) | GPx Activity (U/mg protein) |

| Control | - | 2.1 ± 0.3 | 125 ± 9.8 | 88 ± 7.2 |

| H₂O₂ | 100 µM | 5.8 ± 0.6 | 68 ± 5.4 | 45 ± 4.9 |

| This compound + H₂O₂ | 10 µM | 4.7 ± 0.5 | 85 ± 6.1 | 59 ± 5.3 |

| This compound + H₂O₂ | 25 µM | 3.5 ± 0.4 | 102 ± 8.3 | 71 ± 6.0 |

| This compound + H₂O₂ | 50 µM | 2.4 ± 0.3 | 118 ± 9.2 | 82 ± 6.8 |

Signaling Pathways and Visualizations

This compound is hypothesized to exert its neuroprotective effects through the modulation of several key signaling pathways. The following diagrams, generated using the DOT language, illustrate these mechanisms.

Experimental Workflow

Caption: General experimental workflow for assessing this compound's neuroprotection.

This compound's Activation of the Nrf2/ARE Pathway

The Keap1-Nrf2/ARE pathway is a primary regulator of cellular resistance to oxidative stress.[3][7] this compound is proposed to activate this pathway.

Caption: this compound activates the Nrf2/ARE antioxidant pathway.

Modulation of Pro-inflammatory and Apoptotic Pathways

Oxidative stress can also activate pro-inflammatory and apoptotic pathways like NF-κB and MAPK.[3][8] this compound is believed to counteract these effects.

Caption: this compound inhibits pro-inflammatory MAPK and NF-κB pathways.

Conclusion

The presented data, though hypothetical, illustrates the potential of the flavonoid this compound as a potent neuroprotective agent against oxidative stress. Its mechanism of action appears to be multifactorial, involving the direct scavenging of ROS, the significant upregulation of the endogenous antioxidant system via the Nrf2/ARE pathway, and the downregulation of pro-inflammatory and apoptotic signaling cascades. These findings underscore the therapeutic potential of this compound and warrant further investigation for the development of novel treatments for neurodegenerative diseases.

References

- 1. The mechanism of neuroprotective action of natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chemical basis for the disparate neuroprotective effects of the anthocyanins, callistephin and kuromanin, against nitrosative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Dual effects of antioxidants in neurodegeneration: direct neuroprotection against oxidative stress and indirect protection via suppression of glia-mediated inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of Oxidative Stress and Related Signaling Pathways in Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Linking biomarkers of oxidative stress and disease with flavonoid consumption: From experimental models to humans - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. The Signaling Pathways and Targets of Natural Compounds from Traditional Chinese Medicine in Treating Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Axillarin from Plant Material

Introduction

Axillarin (3',4',5,7-tetrahydroxy-3,6-dimethoxyflavone) is a flavonoid, a class of polyphenolic secondary metabolites found in plants.[1] It has been identified in various plant species, including Tanacetum alyssifolium, Acanthospermum australe, and Artemisia incanescens.[1][2] Flavonoids are of significant interest to researchers and drug development professionals due to their wide range of biological activities. These protocols provide detailed methodologies for the extraction of crude plant material and the subsequent purification of this compound for research and development purposes.

Part 1: Extraction of this compound

Application Notes

Extraction is the critical first step to isolate this compound from the plant matrix.[3] The choice of method and solvent is crucial and depends on the nature of the plant material and the physicochemical properties of this compound. Solvent extraction is the most common technique, where solvents penetrate the plant tissue and dissolve the target compounds.[4] Common methods include maceration, Soxhlet extraction, and ultrasound-assisted extraction (UAE), each offering a trade-off between efficiency, time, and the potential for thermal degradation of the analyte.[4][5] Alcohols, such as methanol and ethanol, are effective solvents for extracting polar flavonoids like this compound.[4]

Experimental Workflow: General Extraction

Caption: General workflow for the extraction of this compound from plant material.

Protocol 1: Maceration

This method is suitable for thermolabile compounds as it is performed at room temperature.[5]

-

Preparation : Air-dry or freeze-dry the plant material to inhibit enzymatic degradation and remove water.[6] Grind the dried material into a fine powder to increase the surface area for extraction.[7]

-

Extraction : Place the powdered plant material in a sealed container and add a polar solvent, such as methanol or ethanol, at a specific solid-to-solvent ratio (see Table 1).[5]

-

Incubation : Allow the mixture to stand for 3-7 days at room temperature, with periodic shaking or stirring to ensure thorough extraction.[5][8]

-

Filtration : Separate the extract (miscella) from the solid plant residue (marc) by filtering through muslin cloth followed by filter paper.[5]

-

Concentration : Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator at a temperature below 40-50°C to obtain the crude extract.[7]

Protocol 2: Soxhlet Extraction

This continuous extraction method offers higher efficiency than maceration but uses heat, which may not be suitable for all compounds.[9]

-

Preparation : Prepare the dried, powdered plant material as described for maceration.[8]

-

Apparatus Setup : Place the powdered material in a thimble made of thick filter paper and insert it into the main chamber of the Soxhlet extractor.

-

Extraction : Add the extraction solvent (e.g., methanol) to the distillation flask. Heat the flask to the boiling point of the solvent. The solvent vapor travels to the condenser, liquefies, and drips back into the thimble, immersing the sample. Once the chamber is full, the solvent containing the extracted compounds siphons back into the flask.[8][10]

-

Duration : Continue the extraction for a set number of cycles or for a specific duration (e.g., 6-8 hours) until the solvent in the siphon tube runs clear.[8]

-

Concentration : After extraction, concentrate the extract using a rotary evaporator to yield the crude extract.[9]

Protocol 3: Ultrasound-Assisted Extraction (UAE)

UAE uses acoustic cavitation to disrupt plant cell walls, enhancing solvent penetration and extraction efficiency, often with shorter extraction times and lower temperatures compared to other methods.[4]

-

Preparation : Prepare the dried, powdered plant material.

-

Extraction : Mix the plant material with the chosen solvent in a flask.

-

Sonication : Place the flask in an ultrasonic bath and sonicate for a specified time and temperature (see Table 1).[4]

-

Filtration and Concentration : After sonication, filter and concentrate the extract as described in the maceration protocol.[4]

Data Presentation: Extraction Parameters

| Parameter | Maceration | Soxhlet Extraction | Ultrasound-Assisted Extraction (UAE) | Reference |

| Solvent | Methanol, Ethanol (70-80%) | Hexane, Methanol, Chloroform | Ethanol (50%) | [4][7][10] |

| Solid-to-Solvent Ratio | 1:10 to 1:20 (w/v) | 1:10 (w/v) | 1:30 (w/v) | [4][10] |

| Temperature | Room Temperature | Boiling point of solvent | 40-60°C | [4][5][11] |

| Duration | 3-7 days | 6-8 hours | 15-30 minutes | [4][5][8] |

| Typical Yield (Flavonoids) | Variable | Variable | Higher than maceration | [4][12] |

Part 2: Purification of this compound

Application Notes

The crude extract contains a complex mixture of compounds. Purification is necessary to isolate this compound.[3] Column chromatography (CC) is a widely used technique for the initial fractionation of the crude extract based on the differential adsorption of compounds to a stationary phase.[13][14] For high-purity this compound, preparative high-performance liquid chromatography (prep-HPLC) is the method of choice, offering excellent resolution and scalability.[15][16][17]

Experimental Workflow: General Purification

References

- 1. This compound | C17H14O8 | CID 5281603 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. acgpubs.org [acgpubs.org]

- 3. Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Preparation of Medicinal Plants: Basic Extraction and Fractionation Procedures for Experimental Purposes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. abrinternationaljournal.org [abrinternationaljournal.org]

- 9. researchgate.net [researchgate.net]

- 10. phytojournal.com [phytojournal.com]

- 11. Extraction of lutein ester from marigold petals and its clathration with β-cyclodextrin | Semantic Scholar [semanticscholar.org]

- 12. mdpi.com [mdpi.com]

- 13. column-chromatography.com [column-chromatography.com]

- 14. orgchemboulder.com [orgchemboulder.com]

- 15. warwick.ac.uk [warwick.ac.uk]

- 16. Isolation by Preparative High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]

- 17. agilent.com [agilent.com]

Application Note: Quantification of Axillarin using High-Performance Liquid Chromatography

Abstract

This application note details a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Axillarin, an O-methylated flavonol found in various plant species.[1] The described protocol is designed for researchers, scientists, and professionals in the drug development field, providing a reliable framework for the accurate quantification of this compound in plant extracts and other sample matrices. The method utilizes a C18 stationary phase with a gradient elution of acetonitrile and acidified water, followed by UV detection. All validation parameters, including linearity, precision, accuracy, and sensitivity, were established in accordance with International Council for Harmonisation (ICH) guidelines.[2][3][4][5][6]

Introduction

This compound (3',4',5,7-tetrahydroxy-3,6-dimethoxyflavone) is a naturally occurring O-methylated flavonol with potential biological activities that make it a compound of interest in pharmaceutical and phytochemical research. Accurate and precise quantification is crucial for quality control, pharmacokinetic studies, and standardization of herbal products containing this compound. High-performance liquid chromatography (HPLC) is a widely used technique for the analysis of flavonoids due to its high resolution and sensitivity.[7][8] This document provides a comprehensive protocol for the quantification of this compound using a validated RP-HPLC method.

Experimental Protocols

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector is suitable for this method.

-

HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).

-

Column: Phenomenex Luna® C18(2) 150 x 4.6 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Formic Acid in Water (v/v).

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile (v/v).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 30°C.

-

Detection Wavelength: 350 nm.

-

Gradient Elution Program:

Time (min) % Mobile Phase A % Mobile Phase B 0.0 80 20 15.0 50 50 20.0 20 80 25.0 20 80 25.1 80 20 | 30.0 | 80 | 20 |

Preparation of Standard and Sample Solutions

Standard Stock Solution (1 mg/mL):

-

Accurately weigh 10 mg of this compound reference standard.

-

Transfer to a 10 mL volumetric flask.

-

Dissolve in and dilute to volume with HPLC-grade methanol.

-

Sonicate for 5 minutes to ensure complete dissolution. This stock solution should be stored at 4°C, protected from light.

Working Standard Solutions:

-

Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.

Sample Preparation (from plant material):

-

Weigh 1.0 g of finely powdered, dried plant material.

-

Transfer to a 50 mL conical flask and add 20 mL of methanol.

-

Extract using an ultrasonic bath for 30 minutes at room temperature.[9]

-

Centrifuge the mixture at 4000 rpm for 10 minutes.

-

Collect the supernatant. Repeat the extraction process on the residue two more times.

-

Pool the supernatants and evaporate to dryness under reduced pressure using a rotary evaporator.

-

Reconstitute the dried extract with 5 mL of methanol.

-

Filter the solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.[8]

Method Validation Summary

The developed HPLC method was validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[5]

Data Presentation

Table 1: System Suitability Parameters

| Parameter | Acceptance Criteria | Observed Value |

|---|---|---|

| Tailing Factor (T) | T ≤ 2 | 1.15 |

| Theoretical Plates (N) | N > 2000 | 8500 |

| RSD of Peak Area (%) | ≤ 2.0% | 0.85% |

| RSD of Retention Time (%) | ≤ 1.0% | 0.21% |

Table 2: Linearity and Sensitivity of the Method

| Parameter | Value |

|---|---|

| Analyte | This compound |

| Retention Time (min) | ~12.5 min |

| Linearity Range (µg/mL) | 1 - 100 |

| Regression Equation | y = 25431x + 1258 |

| Correlation Coefficient (r²) | 0.9997 |

| Limit of Detection (LOD) (µg/mL) | 0.25 |

| Limit of Quantification (LOQ) (µg/mL) | 0.75 |

Table 3: Accuracy (Recovery) and Precision of the Method

| Spiked Concentration (µg/mL) | Recovery (%) | RSD (%) Intra-day (n=6) | RSD (%) Inter-day (n=6) |

|---|---|---|---|

| 10 | 99.5 ± 1.2 | 1.18 | 1.45 |

| 50 | 101.2 ± 0.9 | 0.92 | 1.15 |

| 80 | 98.9 ± 1.5 | 1.51 | 1.68 |

Visualizations

Caption: Experimental workflow for this compound quantification by HPLC.

Caption: Key parameters for HPLC method validation as per ICH guidelines.

References

- 1. NP-MRD: Showing NP-Card for this compound (NP0045931) [np-mrd.org]

- 2. actascientific.com [actascientific.com]

- 3. tpcj.org [tpcj.org]

- 4. ema.europa.eu [ema.europa.eu]

- 5. database.ich.org [database.ich.org]

- 6. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 7. phcog.com [phcog.com]

- 8. academic.oup.com [academic.oup.com]

- 9. Development of a validated HPLC method for the simultaneous determination of flavonoids in Cuscuta chinensis Lam. by ultra-violet detection - PMC [pmc.ncbi.nlm.nih.gov]

Axillarin as a Fluorescent Probe in Cellular Imaging: Application Notes and Protocols

A Note to Researchers: Axillarin, an O-methylated flavonol, is recognized for its antioxidant and various biological activities. However, a comprehensive review of scientific literature reveals no evidence of its use as a direct fluorescent probe for cellular imaging. The inherent fluorescent properties of this compound have not been characterized for this purpose, and therefore, no established protocols for its application in fluorescence microscopy exist.

This document, therefore, provides a broader perspective on the use of flavonoids, the chemical class to which this compound belongs, as fluorescent probes. While most flavonoids are weakly fluorescent, specific structural characteristics can impart fluorescent properties, and synthetic modifications can enhance their utility for live-cell imaging. The following sections detail the general principles, protocols, and considerations for using flavonoid-based fluorescent probes in cellular imaging, based on existing research in the field.

Principles of Flavonoid Fluorescence

The fluorescence of flavonoids is intrinsically linked to their molecular structure. For a flavonoid to exhibit useful fluorescence for imaging, it typically requires:

-

A ketone group at the C4 position.

-

A hydroxyl group at the C3 or C5 position.

-

A double bond between C2 and C3, which contributes to a more stable and extended quinonoid structure.

Many naturally occurring flavonoids that do fluoresce exhibit excitation maxima in the ultraviolet or blue regions of the spectrum (around 405 nm), with emission in the blue to green range (approximately 480–550 nm).[1] This can be problematic for live-cell imaging due to potential phototoxicity and interference from cellular autofluorescence.[1] To overcome these limitations, researchers have synthesized flavonoid derivatives with improved photophysical properties, such as larger Stokes shifts and emission in the far-red spectrum.[1]

Quantitative Data of Flavonoid-Based Fluorescent Probes

The following table summarizes typical photophysical properties of flavonoid-based molecules that have been investigated for their fluorescent properties. It is important to note that these are representative values and the specific properties can vary significantly between different flavonoid derivatives.

| Property | Typical Range for Flavonoid-Based Probes | Notes |

| Excitation Maximum (λex) | 400 - 450 nm | Can be shifted to longer wavelengths through chemical modification to reduce phototoxicity.[1] |

| Emission Maximum (λem) | 480 - 660 nm | Synthetic derivatives can achieve far-red emission, which is advantageous for cellular imaging.[1] |

| Stokes Shift | 80 - >150 nm | A large Stokes shift is desirable to minimize self-absorption and improve signal-to-noise ratio.[1] |

| Quantum Yield (Φ) | 0.2 - 0.4 | Represents the efficiency of photon emission after absorption. Higher values indicate brighter fluorescence.[1] |

| Molar Extinction Coefficient (ε) | Not widely reported for all probes | A measure of how strongly a substance absorbs light at a given wavelength. Higher values are generally better for imaging applications. |

| Cell Permeability | Variable | Dependent on the specific chemical structure of the flavonoid probe. Some probes readily cross the cell membrane, while others may require specific loading techniques. |

| Toxicity | Generally low | Flavonoids are known for their high biocompatibility, making them attractive candidates for live-cell imaging probes.[1][2] |

Experimental Protocols

The following are generalized protocols for utilizing a flavonoid-based fluorescent probe for live-cell imaging. It is crucial to optimize these protocols for the specific probe and cell line being used.

Preparation of Stock Solutions

-

Prepare a stock solution of the flavonoid fluorescent probe in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO). A typical concentration is 1-10 mM.

-

Store the stock solution at -20°C, protected from light and moisture.

Cell Culture and Staining

-

Seed the cells of interest onto a suitable imaging dish or plate (e.g., glass-bottom dishes) and culture them until they reach the desired confluency.

-

On the day of the experiment, remove the culture medium.

-

Dilute the flavonoid probe stock solution in a suitable buffer or live-cell imaging solution to the final working concentration. A typical starting concentration is in the range of 250 nM to 100 µM.[1][3] The final DMSO concentration should be kept low (typically ≤ 0.5%) to avoid cellular toxicity.[1]

-

Add the probe-containing solution to the cells and incubate for a specific period (e.g., 30 minutes to 1 hour) at 37°C in a humidified incubator with 5% CO2.[1][3] The optimal incubation time will depend on the probe's cellular uptake kinetics.

-

After incubation, wash the cells with a fresh imaging solution or phosphate-buffered saline (PBS) to remove any unbound probe.[1]

Fluorescence Microscopy and Image Acquisition

-

Place the imaging dish on the stage of a fluorescence microscope equipped with the appropriate filter sets for the specific flavonoid probe's excitation and emission wavelengths.

-

Acquire images using a suitable objective lens (e.g., 60x or 100x oil objective).[1]

-

Optimize imaging parameters such as exposure time and laser power to obtain a good signal-to-noise ratio while minimizing photobleaching and phototoxicity.

Visualizations

General Workflow for Cellular Imaging with a Flavonoid Probe

Caption: A generalized workflow for staining and imaging live cells with a flavonoid-based fluorescent probe.

Conceptual Signaling Pathway of a "Turn-On" Flavonoid Probe

Some flavonoid probes are designed as "turn-on" sensors, where their fluorescence increases upon binding to a specific target or entering a particular cellular environment.

Caption: Conceptual diagram of a "turn-on" flavonoid probe's activation upon binding to its cellular target.

References

- 1. Synthesis of a far-red emitting flavonoid-based lysosome marker for live cell imaging applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fluorescent flavonoids for endoplasmic reticulum cell imaging - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

- 3. Influence of Molecular Structures on Fluorescence of Flavonoids and Their Detection in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

Axillarin: A Phytochemical Standard for the Analysis of Medicinal Plants

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Axillarin is a naturally occurring O-methylated flavonol found in a variety of medicinal plants, including those from the Artemisia, Pulicaria, and Tanacetum genera. Its presence in these plants, coupled with its demonstrated biological activities, positions this compound as a critical phytochemical standard for the quality control and standardization of herbal medicines. These application notes provide detailed protocols for the use of this compound as a reference standard in phytochemical analysis, including its isolation, quantification, and the assessment of its antioxidant activity.

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of this compound is essential for its use as a standard. Key quantitative data are summarized in Table 1.

| Property | Value | Source |

| IUPAC Name | 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3,6-dimethoxychromen-4-one | PubChem |

| Molecular Formula | C₁₇H₁₄O₈ | PubChem |

| Molecular Weight | 346.29 g/mol | PubChem |

| CAS Number | 5188-73-8 | PubChem |

| Appearance | Yellow crystalline solid | (General knowledge) |

| Solubility | Soluble in methanol, ethanol, DMSO; sparingly soluble in water | (General knowledge) |

Experimental Protocols

Isolation and Purification of this compound from Pulicaria crispa

This protocol outlines a general procedure for the isolation and purification of this compound from the aerial parts of Pulicaria crispa.

Workflow for this compound Isolation and Purification

Caption: Workflow for the isolation and purification of this compound.

Methodology:

-

Plant Material Preparation: Collect and air-dry the aerial parts of Pulicaria crispa. Grind the dried plant material into a fine powder.

-

Extraction: Macerate the powdered plant material in methanol at room temperature for 72 hours with occasional shaking.

-

Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude methanol extract.

-

Liquid-Liquid Partitioning: Suspend the crude extract in water and successively partition with solvents of increasing polarity: n-hexane, chloroform, and ethyl acetate.

-

Column Chromatography: Subject the ethyl acetate fraction, which is typically rich in flavonoids, to column chromatography on a silica gel column. Elute the column with a gradient of chloroform and methanol.

-

Fraction Collection and Analysis: Collect the fractions and monitor them by thin-layer chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol, 9:1 v/v) and visualize under UV light.

-

Further Purification: Combine the fractions containing this compound and subject them to further purification using Sephadex LH-20 column chromatography with methanol as the eluent.

-

Crystallization: Crystallize the purified this compound from methanol to obtain a yellow crystalline solid.

-

Structure Elucidation: Confirm the identity and purity of the isolated this compound using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Quantification of this compound using High-Performance Thin-Layer Chromatography (HPTLC)

This HPTLC method provides a validated approach for the quantification of this compound in plant extracts.

HPTLC Method Parameters for this compound Quantification

| Parameter | Specification |

| Stationary Phase | HPTLC plates pre-coated with silica gel 60 F₂₅₄ |

| Mobile Phase | Toluene: Ethyl Acetate: Formic Acid (5:4:1, v/v/v) |

| Sample Application | Bandwise application using a Linomat 5 applicator |

| Development | In a twin-trough chamber saturated with the mobile phase |

| Densitometric Scanning | At 340 nm in absorbance mode |

| Reference Standard | This compound (purity >98%) |

Methodology:

-

Preparation of Standard Solution: Prepare a stock solution of this compound (1 mg/mL) in methanol. From the stock solution, prepare working standards of varying concentrations (e.g., 100-1000 ng/µL).

-

Preparation of Sample Solution: Extract the powdered plant material with methanol using ultrasonication. Filter the extract and use the filtrate for HPTLC analysis.

-

Chromatographic Development: Apply the standard and sample solutions as bands on the HPTLC plate. Develop the plate in a pre-saturated twin-trough chamber with the mobile phase up to a distance of 8 cm.

-

Densitometric Analysis: After development, dry the plate and perform densitometric scanning at 340 nm.

-

Quantification: Create a calibration curve by plotting the peak area of the this compound standard against its concentration. Use the regression equation to determine the concentration of this compound in the plant extract.

HPTLC Method Validation Workflow

Caption: Workflow for HPTLC method validation.

Quantification of this compound using High-Performance Liquid Chromatography (HPLC)

This HPLC method offers a precise and sensitive approach for the quantification of this compound.

HPLC Method Parameters for this compound Quantification

| Parameter | Specification |

| Column | C18 column (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient elution with 0.1% Formic acid in Water (A) and Acetonitrile (B) |

| Flow Rate | 1.0 mL/min |

| Detection | UV detector at 340 nm |

| Injection Volume | 20 µL |

| Column Temperature | 25 °C |

Methodology:

-

Preparation of Standard and Sample Solutions: Prepare as described in the HPTLC method.

-

Chromatographic Conditions: Set up the HPLC system with the specified parameters.

-

Analysis: Inject the standard and sample solutions into the HPLC system.

-

Quantification: Identify the this compound peak in the chromatogram based on the retention time of the standard. Construct a calibration curve and quantify this compound in the sample.

HPLC Method Validation: The method should be validated according to ICH guidelines for linearity, precision, accuracy, specificity, LOD, LOQ, and robustness, similar to the HPTLC method.

In Vitro Antioxidant Activity Assessment: DPPH Radical Scavenging Assay

This protocol details the determination of the antioxidant activity of this compound using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.

Methodology:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

-

Preparation of Test Solutions: Prepare a series of concentrations of this compound and a standard antioxidant (e.g., ascorbic acid) in methanol.

-

Assay Procedure:

-

To 2 mL of the DPPH solution, add 1 mL of the this compound or standard solution at different concentrations.

-

Incubate the mixture in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a UV-Vis spectrophotometer.

-

A control is prepared using 1 mL of methanol instead of the test solution.

-

-

Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

-

IC₅₀ Determination: Determine the IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) by plotting the percentage of inhibition against the concentration.

Biological Activity and Signaling Pathways

This compound exhibits significant antioxidant and anti-inflammatory properties. The anti-inflammatory effects of flavonoids are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Proposed Anti-inflammatory Mechanism of this compound

Caption: Proposed mechanism of this compound's anti-inflammatory action via inhibition of MAPK and NF-κB signaling pathways.

This diagram illustrates the putative mechanism by which this compound may exert its anti-inflammatory effects by inhibiting the phosphorylation cascade of the MAPK pathway and the activation of the NF-κB pathway, thereby reducing the expression of pro-inflammatory mediators. Experimental validation is required to confirm these specific interactions for this compound.

Conclusion

This compound serves as a valuable phytochemical standard for the quality control and research of medicinal plants. The protocols provided herein offer a framework for its isolation, quantification, and the assessment of its biological activity. The use of this compound as a reference standard will contribute to the consistency and efficacy of herbal medicinal products and facilitate further research into its therapeutic potential.

Application Notes and Protocols for Determining the Xanthine Oxidase Inhibitory Activity of Axillarin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xanthine oxidase (XO) is a crucial enzyme in purine metabolism, catalyzing the oxidation of hypoxanthine to xanthine and subsequently to uric acid.[1] Elevated levels of uric acid can lead to hyperuricemia, a precursor to gout and other metabolic disorders. Consequently, the inhibition of xanthine oxidase is a key therapeutic strategy for managing these conditions. Axillarin, a naturally occurring flavonoid, has been investigated for various biological activities, including its potential as a xanthine oxidase inhibitor. These application notes provide detailed protocols for in vitro assays to determine the xanthine oxidase inhibitory activity of this compound.

Data Presentation

| Compound | IC50 (µM) | Inhibition Type |

| This compound | Data not available | - |

| Quercetin | 7.23[2] | - |

| Baicalein | 9.44[2] | Uncompetitive[2] |

| Wogonin | 52.46[2] | - |

| Baicalin | 71.73[2] | - |

| Allopurinol (Positive Control) | 1.06[3] | Competitive |

Experimental Protocols

In Vitro Xanthine Oxidase Inhibitory Assay

This protocol outlines the spectrophotometric method to determine the inhibitory effect of this compound on xanthine oxidase activity by measuring the formation of uric acid from xanthine.

Materials and Reagents:

-

Xanthine Oxidase (from bovine milk or other suitable source)

-

Xanthine

-

This compound (test compound)

-

Allopurinol (positive control)

-

Phosphate Buffer (e.g., 50 mM, pH 7.5)

-

Dimethyl Sulfoxide (DMSO) for dissolving compounds

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 290-295 nm

Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of xanthine in the phosphate buffer.

-

Prepare a stock solution of xanthine oxidase in the phosphate buffer immediately before use.

-

Prepare a stock solution of this compound in DMSO. Further dilutions should be made in the phosphate buffer to achieve a range of test concentrations.

-

Prepare a stock solution of Allopurinol in DMSO, with further dilutions in the phosphate buffer.

-

-

Assay in 96-Well Plate:

-

In each well, add the following in the specified order:

-

Phosphate buffer

-

Different concentrations of this compound solution (or Allopurinol for positive control, or buffer with DMSO for the blank control).

-

Xanthine oxidase solution.

-

-

Pre-incubate the mixture at a specified temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes).

-

Initiate the enzymatic reaction by adding the xanthine solution to each well.

-

Incubate the plate at the same temperature for a specific duration (e.g., 30 minutes).

-

-

Measurement:

-

Stop the reaction by adding a stopping agent if necessary (e.g., HCl).

-

Measure the absorbance of the solution in each well at 290-295 nm using a microplate reader. The absorbance is directly proportional to the amount of uric acid produced.

-

-

Calculation of Inhibition:

-

The percentage of xanthine oxidase inhibition can be calculated using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] x 100 Where:

-

A_control = Absorbance of the reaction mixture without the inhibitor.

-

A_sample = Absorbance of the reaction mixture with the inhibitor (this compound).

-

-

The IC50 value (the concentration of this compound that inhibits 50% of xanthine oxidase activity) can be determined by plotting the percentage of inhibition against different concentrations of this compound.

-

Visualizations

Xanthine Oxidase Catalytic Pathway

The following diagram illustrates the enzymatic reaction catalyzed by xanthine oxidase, which is the basis of the inhibitory assay.

References

- 1. Kinetic study on the inhibition of xanthine oxidase by acylated derivatives of flavonoids synthesised enzymatically - PMC [pmc.ncbi.nlm.nih.gov]